1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-
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Overview
Description
1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a tetrazole ring and a dimethylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves multiple steps, typically starting with the preparation of the indole core. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Introduction of the Dimethylphenyl Group: This step usually involves a Friedel-Crafts alkylation reaction.
Attachment of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction involving azides and nitriles.
Thioether Formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the indole nitrogen and the phenyl ring.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The tetrazole ring and thioether linkage are often key functional groups involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
1H-Indole, 2-phenyl-3-(methylthio)-: Lacks the tetrazole ring, resulting in different chemical and biological properties.
1H-Indole, 2-(2,4-dimethylphenyl)-3-(methylthio)-: Similar structure but without the tetrazole ring, leading to variations in reactivity and applications.
1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)amino)-:
The uniqueness of 1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
66355-03-1 |
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Molecular Formula |
C18H17N5S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C18H17N5S/c1-11-7-8-13(12(2)9-11)17-18(24-10-16-20-22-23-21-16)14-5-3-4-6-15(14)19-17/h3-9,19H,10H2,1-2H3,(H,20,21,22,23) |
InChI Key |
QYTWSUBGAJZYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4)C |
Origin of Product |
United States |
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